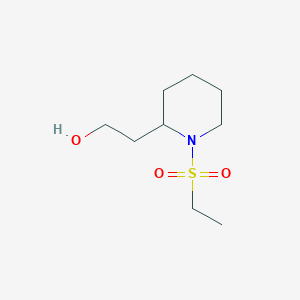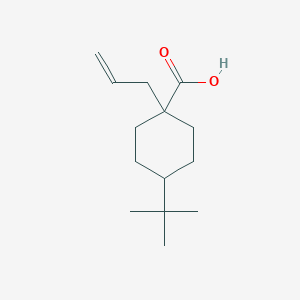
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid typically involves the chlorosulfonation of 2,6-difluorobenzoic acid. The reaction is carried out by treating 2,6-difluorobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C7H3F2COOH+HSO3Cl→C7H3ClF2SO3H+H2O
The product, this compound, is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The process may also involve continuous monitoring and automation to optimize the reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,6-difluorobenzoic acid and sulfuric acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
2,6-Difluorobenzoic Acid: Formed by hydrolysis
Scientific Research Applications
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Biology: In the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: In the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-2,6-difluorobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations, where the compound acts as a sulfonating agent, transferring the sulfonyl group to nucleophilic substrates.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chlorosulfonyl)benzoic acid
- 4-(Chlorosulfonyl)benzoxazolin-2-one
- Chlorosulfonyl isocyanate
Uniqueness
4-(Chlorosulfonyl)-2,6-difluorobenzoic acid is unique due to the presence of both fluorine atoms and the chlorosulfonyl group on the benzoic acid ring. The fluorine atoms increase the compound’s stability and lipophilicity, while the chlorosulfonyl group provides high reactivity towards nucleophiles. This combination of properties makes it a valuable reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C7H3ClF2O4S |
|---|---|
Molecular Weight |
256.61 g/mol |
IUPAC Name |
4-chlorosulfonyl-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(13,14)3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
LPXACIJMLISYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


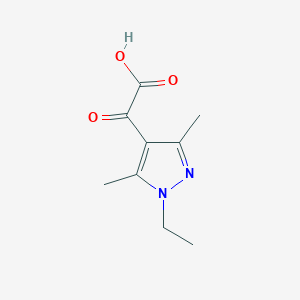
![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

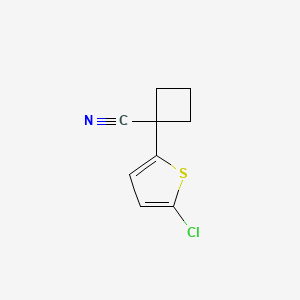

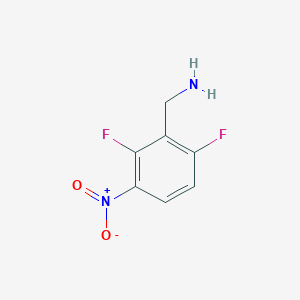
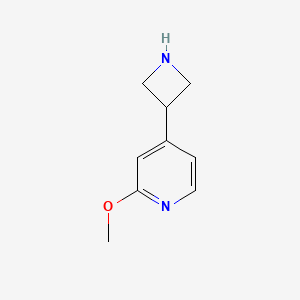
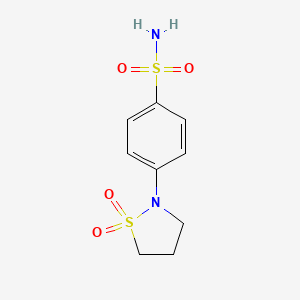


![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

